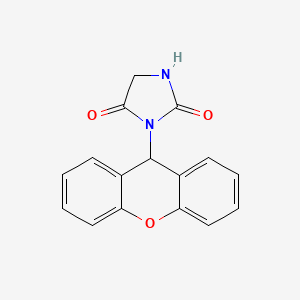methanone CAS No. 55950-37-3](/img/structure/B14013331.png)
[2-(Methylamino)phenyl](2,4,6-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 2-(methylamino)phenyl- is an organic compound with the molecular formula C17H19NO4. This compound is characterized by the presence of a methanone group attached to a 2-(methylamino)phenyl group and a 2,4,6-trimethoxyphenyl group. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-(methylamino)phenyl- typically involves the reaction of 2-(methylamino)benzaldehyde with 2,4,6-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methanone, 2-(methylamino)phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-(methylamino)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methanone, 2-(methylamino)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, 2-(methylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methanone and trimethoxyphenyl groups contributes to its ability to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Methanone, 2-(methylamino)phenyl- can be compared with other similar compounds, such as:
Methanone, [2-(methylamino)phenyl]phenyl-: Lacks the trimethoxy groups, resulting in different chemical properties and reactivity.
Methanone, (2-amino-5-nitrophenyl)phenyl-: Contains an amino and nitro group, leading to distinct biological activities and applications.
The unique combination of the methanone, methylamino, and trimethoxyphenyl groups in Methanone, 2-(methylamino)phenyl- distinguishes it from these similar compounds, providing it with unique chemical and biological properties.
Properties
CAS No. |
55950-37-3 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
[2-(methylamino)phenyl]-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H19NO4/c1-18-13-8-6-5-7-12(13)17(19)16-14(21-3)9-11(20-2)10-15(16)22-4/h5-10,18H,1-4H3 |
InChI Key |
QJOXEVMFTGODDY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


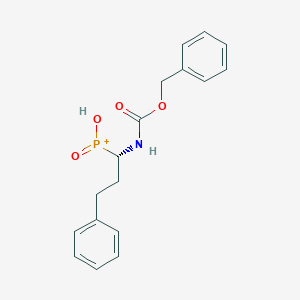
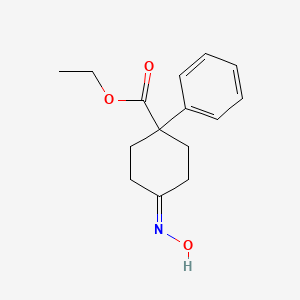
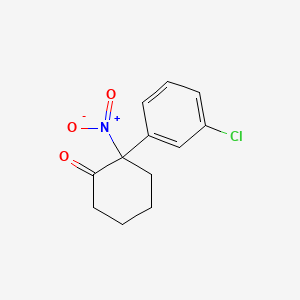
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)

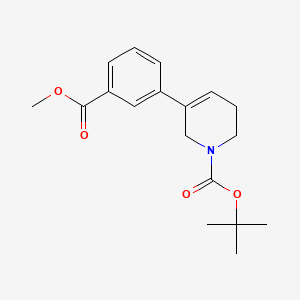
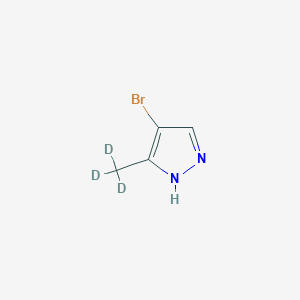
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
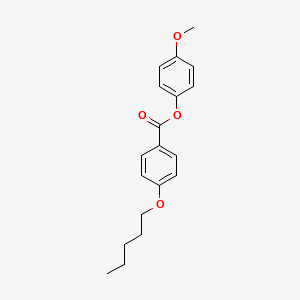
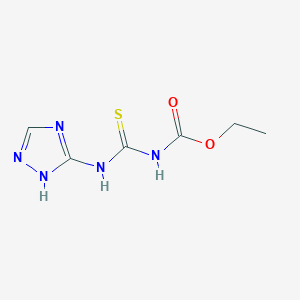
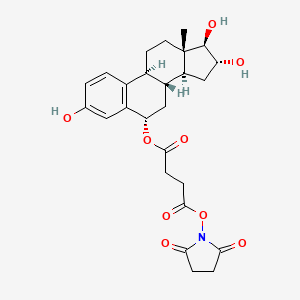
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
